molecular formula C15H24N2O2 B1200864 13-Hydroxyspartein-10-one

13-Hydroxyspartein-10-one

Cat. No. B1200864
M. Wt: 264.36 g/mol
InChI Key: UGCQEPKCDSOOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-Hydroxyspartein-10-one is a natural product found in Pinus hartwegii, Virgilia oroboides, and other organisms with data available.

Scientific Research Applications

Spectroscopic Properties and Conformation Analysis

  • Research on the structure and spectroscopic properties of two 13-hydroxysparteine epimers, namely 13α-hydroxysparteine and 13β-hydroxysparteine, has provided insights into their conformation. These compounds share the same boat conformation for ring C as sparteine. Their hydrogen bond involving the hydroxy group does not significantly shift conformation equilibrium, as observed in their oxosparteine counterparts (Brukwicki, Włodarczak, & Wysocka, 2005).

NMR Spectra and Geometry

  • The NMR spectra and geometry of epi N-oxides of sparteine and its derivatives, including 13α-hydroxysparteine, have been analyzed. These compounds are found to be conformationally homogeneous, retaining the same boat ring C conformation. This research helps in better understanding the N-oxidation effect and hydroxyl group effects in these compounds (Brukwicki & Wysocka, 2003).

Novel Alkaloid Discovery

  • A novel type of quinolizidine alkaloid, 10α-hydroxymethylsparteine, has been isolated from Genista sessilifolia, expanding the understanding of the structural diversity within the sparteine derivatives (Nasution et al., 1991).

Mass Spectrometry Analysis

  • Mass spectral fragmentation studies of 13-hydroxysparteine and its isomers have provided valuable insights into their structural and stereoisomeric properties. This research is crucial for distinguishing between structural and stereoisomers of these compounds (Wyrzykiewicz, Wysocka, & Wiewiórowski, 1988).

Structural Synthesis Studies

  • The structure of retamine and the partial synthesis of its enantiomorph have been investigated, leading to a better understanding of the structural characteristics of related compounds like 13-hydroxysparteine (Shin, Fonzes, & Marion, 1965).

properties

Product Name

13-Hydroxyspartein-10-one

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one

InChI

InChI=1S/C15H24N2O2/c18-11-4-6-16-9-10-7-12(14(16)8-11)15(19)17-5-2-1-3-13(10)17/h10-14,18H,1-9H2

InChI Key

UGCQEPKCDSOOAO-UHFFFAOYSA-N

SMILES

C1CCN2C(C1)C3CC(C2=O)C4CC(CCN4C3)O

Canonical SMILES

C1CCN2C(C1)C3CC(C2=O)C4CC(CCN4C3)O

synonyms

lindenianine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Hydroxyspartein-10-one
Reactant of Route 2
13-Hydroxyspartein-10-one
Reactant of Route 3
13-Hydroxyspartein-10-one
Reactant of Route 4
13-Hydroxyspartein-10-one
Reactant of Route 5
13-Hydroxyspartein-10-one
Reactant of Route 6
13-Hydroxyspartein-10-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.